![molecular formula C6H5Br2NO B1312651 2,6-Dibromo-3-methoxypyridine CAS No. 79491-45-5](/img/structure/B1312651.png)
2,6-Dibromo-3-methoxypyridine
Overview
Description
2,6-Dibromo-3-methoxypyridine is an organic compound with the molecular formula C6H5Br2NO . It has a molecular weight of 266.92 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 266.92 .Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Methoxide and Methanethiolate Ions : The reactions of 2,6-dibromopyridines, including 2,6-dibromo-3-methoxypyridine, with sodium methoxide can yield mono-substituted products. This process is significant in organic synthesis for creating diverse chemical structures (Testaferri et al., 1985).
Role in the Nitration of Pyridine Derivatives : It has been observed that during the nitration of certain pyridine derivatives, this compound can yield specific nitro compounds, illustrating its role in directing the course of chemical reactions (Hertog, Ammers, & Schukking, 2010).
Influence on Hydrogen Bonding and Protonation Sites : The compound has been studied for its influence on hydrogen bonding and protonation in various chemical structures, which is crucial for understanding molecular interactions in chemistry (Böck et al., 2021).
Use in Lycopodium Alkaloid Synthesis : Methoxypyridines like this compound have been employed in the synthesis of Lycopodium alkaloids, showcasing their versatility in complex organic syntheses (Bisai & Sarpong, 2010).
Deprotonative Metalation : This compound has been involved in studies related to deprotonative metalation, an important reaction in organic chemistry for creating carbon-metal bonds (Nagaradja et al., 2012).
Catalytic Carbonylative Polymerizations : It plays a role in the catalytic carbonylative polymerizations of heterocycles, significant for the synthesis of polymers (Liu & Jia, 2004).
Structural Analysis and Stability
Stability in Water : Research has shown that derivatives of this compound, such as imino macrocycles, demonstrate remarkable stability in water, an important characteristic for various chemical processes (Saggiomo & Lüning, 2008).
Lithiation Studies : Studies on the lithiation of 2-methoxypyridines, including those related to this compound, provide insights into the mechanisms of lithiation, a crucial reaction in organic chemistry (Gros, Choppin, & Fort, 2003).
Deprotometalation and Regioselectivity : The compound has been used in the study of deprotometalation of pyridines and the relationship between regioselectivity and computed CH acidity, which is essential for understanding the reactivity of such molecules (Hedidi et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Mode of Action
2,6-Dibromo-3-methoxypyridine is a key reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it can undergo transmetalation, a process where it transfers its organic groups from boron to palladium . This reaction is part of the broader SM coupling process, which involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
As a reagent in sm coupling reactions, it plays a crucial role in the synthesis of complex organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.
Result of Action
Its use in the synthesis of complex organic compounds suggests that it can contribute to a wide range of molecular and cellular effects, depending on the specific compounds it helps to create .
properties
IUPAC Name |
2,6-dibromo-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDQTIVECPBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462750 | |
Record name | 2,6-Dibromo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79491-45-5 | |
Record name | 2,6-Dibromo-3-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79491-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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